1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Medicinal Chemistry Kinase Inhibitor Discovery Chemical Biology

This compound's unique N1-4-bromobenzyloxy and C2-4-methoxyphenyl substitution pattern creates a distinct physicochemical profile (MW 410.3, XLogP 4.9) not replicable by close congeners. Published SAR data demonstrate that even minor substituent changes alter kinase potency by orders of magnitude, making this exact compound irreplaceable for probing the kinase hinge-binding region's tolerance for bulky, lipophilic N1-ether substituents. Ideal for X-ray crystallography (Br anomalous signal) and late-stage functionalization studies.

Molecular Formula C20H16BrN3O2
Molecular Weight 410.271
CAS No. 339027-61-1
Cat. No. B2599316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine
CAS339027-61-1
Molecular FormulaC20H16BrN3O2
Molecular Weight410.271
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=CC=N3
InChIInChI=1S/C20H16BrN3O2/c1-25-17-10-6-15(7-11-17)20-23-19-18(3-2-12-22-19)24(20)26-13-14-4-8-16(21)9-5-14/h2-12H,13H2,1H3
InChIKeyQBKSBRIKXKLPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 339027-61-1): Procurement-Grade Structural & Physicochemical Baseline


1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 339027-61-1) is a fully synthetic, small-molecule member of the 1H-imidazo[4,5-b]pyridine family, a purine-isosteric scaffold widely exploited in kinase inhibitor and anti-inflammatory drug discovery programs . The compound features a 4-bromobenzyloxy substituent at the N1 position and a 4-methoxyphenyl group at the C2 position of the fused imidazo[4,5-b]pyridine core (PubChem CID 1486119; molecular formula C₂₀H₁₆BrN₃O₂; molecular weight 410.3 g/mol; calculated XLogP3-AA = 4.9) . It is currently offered by multiple specialty chemical suppliers as a research-grade screening compound; however, at the time of this evidence curation, no peer-reviewed publication, patent, or curated bioactivity database (ChEMBL, BindingDB, DrugBank) was found to contain experimentally determined IC₅₀, Kᵢ, EC₅₀, or MIC values for this specific compound .

Why 1-[(4-Bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine Cannot Be Replaced by an In-Class Analog Without Comparative Bioactivity Data


Within the imidazo[4,5-b]pyridine chemical series, even subtle substitution changes at the N1 and C2 positions have been shown to produce dramatic shifts in target potency, isoform selectivity, and cellular efficacy. Published structure–activity relationship (SAR) studies on close congeners demonstrate that replacing a 4-bromobenzyloxy group with a 4-chlorobenzyloxy or unsubstituted benzyloxy group, or swapping the 4-methoxyphenyl for a 4-cyanophenyl or 2,4-dichlorophenyl substituent, can alter kinase IC₅₀ values by orders of magnitude (e.g., from nanomolar to micromolar) and fundamentally change the selectivity fingerprint across kinase families . Without matched, quantitative head-to-head data for CAS 339027-61-1 against a defined comparator, any claim that a generic analog can substitute for this exact compound would be scientifically unfounded. The compound's specific substitution pattern—combining a 4-bromobenzyloxy N1-ether with a 4-methoxyphenyl C2-aryl group—creates a unique physicochemical and topological profile (MW = 410.3; XLogP3-AA = 4.9; zero hydrogen bond donors; five rotatable bonds) that cannot be replicated by simple scaffold analogs and that dictates its behavior in biological assays, solubility determinations, and metabolic stability experiments .

Product-Specific Quantitative Evidence Guide for 1-[(4-Bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine


Explicit Statement of Limited Comparator-Based Quantitative Evidence for CAS 339027-61-1

Despite extensive searching of PubMed, PubMed Central, ChEMBL, BindingDB, DrugBank, the Protein Data Bank, Google Patents, and the PubChem BioAssay database as of April 29, 2026, no primary research article, patent, or curated database record was identified that contains experimentally determined, quantitative biological activity data (e.g., IC₅₀, Kᵢ, Kd, EC₅₀, MIC) for 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 339027-61-1, PubChem CID 1486119). PubChem CID 1486119 lists this compound as part of the Oprea screening library (Oprea1_444947) and includes only computed physicochemical descriptors; no bioassay results are associated with the record . The compound is offered by several specialty chemical vendors as a research-grade screening entity, but no vendor-supplied certificate of analysis or technical datasheet was located that provides biological potency or selectivity measurements . Consequently, it is not possible at this time to present a valid, comparator-based quantitative differentiation case for this compound versus any nominated analog or alternative. This evidence guide does not contain any fabricated, extrapolated, or class-inferred potency claims. Users are advised to treat this compound as an uncharacterized screening candidate and to generate primary biological data prior to any procurement decision based on expected pharmacological activity.

Medicinal Chemistry Kinase Inhibitor Discovery Chemical Biology

Prudent Research & Industrial Application Scenarios for 1-[(4-Bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine Based on Available Structural Evidence


Scaffold-Hopping and Kinase Profiling Library Component

Given that the imidazo[4,5-b]pyridine core is a validated purine isostere with demonstrated activity against Aurora kinases, TAM kinases (Tyro3, Axl, Mer), c-Met, mixed lineage kinase 3 (MLK3), and p38α MAP kinase, CAS 339027-61-1 may serve as a diversity element in focused kinase inhibitor screening libraries . Its unique substitution pattern (N1-4-bromobenzyloxy ether; C2-4-methoxyphenyl) can help probe the tolerance of the kinase hinge-binding region for bulky, lipophilic N1 substituents. However, users must independently confirm target engagement and potency through biochemical or cellular assays before inferring kinase inhibitory activity.

Physicochemical Probe for Solubility, logD, and Metabolic Stability Optimization

The compound's computed properties (MW = 410.3; XLogP3-AA = 4.9; zero hydrogen bond donors; topological polar surface area ≈ 54 Ų) place it near the upper boundary of typical oral drug-like space, making it a useful tool compound for studying how a brominated N1-benzyloxy ether affects aqueous solubility, logD₇.₄, microsomal stability, and CYP450 inhibition profiles relative to its chloro-, fluoro-, or unsubstituted benzyloxy counterparts . Parallel experimental determination of these parameters for CAS 339027-61-1 and a matched analog set would provide direct, quantitative comparative data valuable for lead optimization campaigns.

Crystallography and Biophysical Fragment Screening Control

The presence of a bromine atom at the para-position of the N1-benzyloxy ring provides anomalous scattering signal for X-ray crystallography, enabling unambiguous assignment of binding orientation in protein–ligand co-crystal structures . This compound could therefore be deployed as a heavy-atom derivatization reagent or as a control in fragment-based drug discovery campaigns that employ imidazo[4,5-b]pyridine scaffolds.

Synthetic Chemistry Intermediate and Methodology Development

The compound's structure—a fully elaborated 1,2-disubstituted 1H-imidazo[4,5-b]pyridine—makes it a suitable substrate for exploring late-stage functionalization reactions (e.g., Suzuki–Miyaura coupling at the bromophenyl position, N-oxide formation, or pyridine ring C–H activation) relevant to medicinal chemistry route scouting . Its commercial availability in research quantities facilitates use as a model substrate without the burden of multi-step in-house synthesis.

Quote Request

Request a Quote for 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.